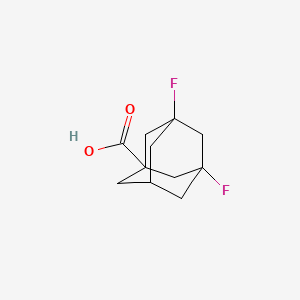

![molecular formula C12H14ClNO2 B2625368 1-[(3-Chlorophenyl)methoxy]piperidin-4-one CAS No. 2375274-15-8](/img/structure/B2625368.png)

1-[(3-Chlorophenyl)methoxy]piperidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

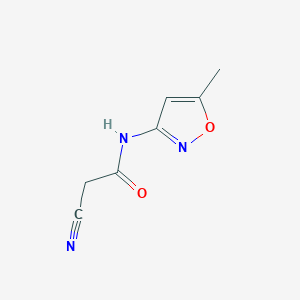

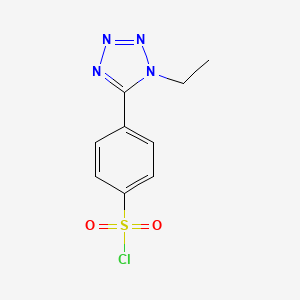

The InChI code for “1-[(3-Chlorophenyl)methoxy]piperidin-4-one” is 1S/C12H14ClNO2/c13-11-3-1-2-10(8-11)9-16-14-6-4-12(15)5-7-14/h1-3,8H,4-7,9H2 . This indicates the presence of a piperidin-4-one ring with a methoxy group attached to a chlorophenyl group.

Physical And Chemical Properties Analysis

“1-[(3-Chlorophenyl)methoxy]piperidin-4-one” is a liquid at room temperature .

Wissenschaftliche Forschungsanwendungen

- Hydromethylation Sequence : Researchers have applied this compound in the hydromethylation sequence, which involves the addition of a methyl group to a substrate. For example, it has been used in the synthesis of methoxy-protected (−)-Δ8-THC and cholesterol .

- Antimicrobial Activity : Novel derivatives of piperidin-4-one, including those containing the chlorophenyl moiety, have been investigated for their antimicrobial properties. Docking simulations revealed interactions with oxidoreductase enzymes, suggesting potential antibacterial activity .

- Protodeboronation : The protodeboronation reaction, which involves the removal of a boron group from a boronic ester, has been employed using this compound. It has been useful in the formal total synthesis of natural products like δ-®-coniceine and indolizidine 209B .

- Crystal Structure and DFT Calculations : Researchers have studied the crystal structure of 1-(3-chlorophenyl)piperidin-4-one. Comparisons of angles between the piperidin-4-one ring and pendant phenyl rings, along with weak intermolecular hydrogen bond interactions, contribute to our understanding of its structural aspects .

- Enzyme–Inhibitor Complexes : Computational studies have explored the binding of piperidin-4-one derivatives to oxidoreductase enzymes. Hydrophobic interactions between ligand aromatic moieties and lipophilic residues in the binding site play a crucial role in enzyme inhibition .

- Building Blocks : 1-(3-Chlorophenyl)piperidin-4-one serves as a valuable building block in the synthesis of more complex molecules. Its reactivity and versatility make it useful for creating diverse chemical structures .

Medicinal Chemistry and Drug Development

Organic Synthesis and Catalysis

Computational Chemistry and Structural Studies

Chemical Biology and Enzyme Inhibition

Pharmaceutical Intermediates

Safety and Hazards

The compound is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and using only outdoors or in a well-ventilated area (P271) .

Eigenschaften

IUPAC Name |

1-[(3-chlorophenyl)methoxy]piperidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO2/c13-11-3-1-2-10(8-11)9-16-14-6-4-12(15)5-7-14/h1-3,8H,4-7,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCHNVXYCIVSQAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)OCC2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(3-Chlorophenyl)methoxy]piperidin-4-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2625290.png)

amine](/img/structure/B2625293.png)

![3,4-dichloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-methoxybenzene-1-sulfonamide](/img/structure/B2625305.png)

![ethyl N-(1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2,3-dihydro-1H-inden-2-yl)carbamate](/img/structure/B2625306.png)